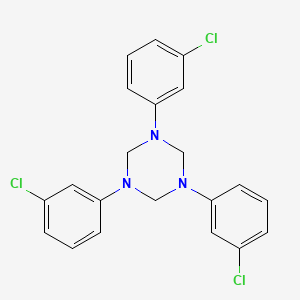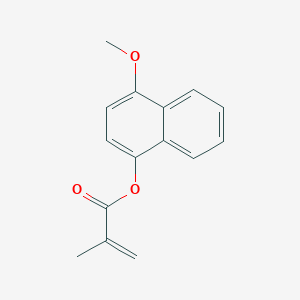![molecular formula C17H24O6Sn B14314305 [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane CAS No. 113962-22-4](/img/structure/B14314305.png)
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane is an organotin compound characterized by the presence of a tin atom bonded to a 4-methylphenyl group and three propanoyloxy groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane typically involves the reaction of a 4-methylbenzyl halide with a stannane precursor under specific conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the stannane group. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the stannane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane can be compared with other organotin compounds, such as:
Triphenyltin chloride: Known for its use as a pesticide and antifouling agent.
Tributyltin oxide: Used as a biocide in marine paints.
Tetraethyltin: Employed in organic synthesis as a reagent.
Propiedades
Número CAS |
113962-22-4 |
|---|---|
Fórmula molecular |
C17H24O6Sn |
Peso molecular |
443.1 g/mol |
Nombre IUPAC |
[(4-methylphenyl)methyl-di(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/C8H9.3C3H6O2.Sn/c1-7-3-5-8(2)6-4-7;3*1-2-3(4)5;/h3-6H,1H2,2H3;3*2H2,1H3,(H,4,5);/q;;;;+3/p-3 |
Clave InChI |
ILEHPCCQISCCNT-UHFFFAOYSA-K |
SMILES canónico |
CCC(=O)O[Sn](CC1=CC=C(C=C1)C)(OC(=O)CC)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


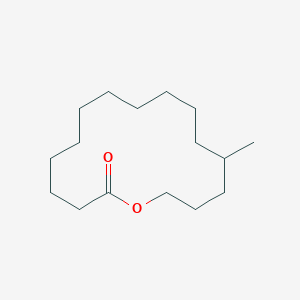
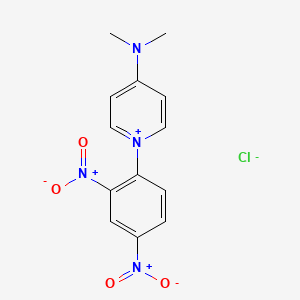

![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)

![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
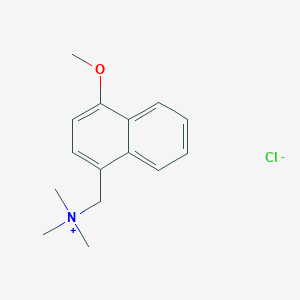
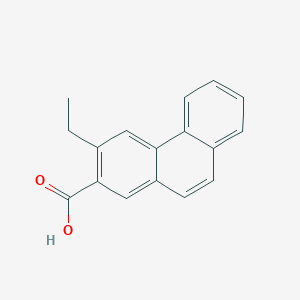
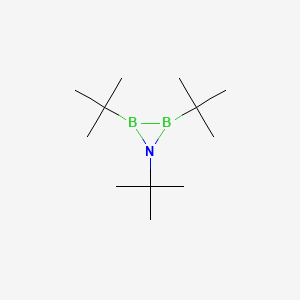
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
